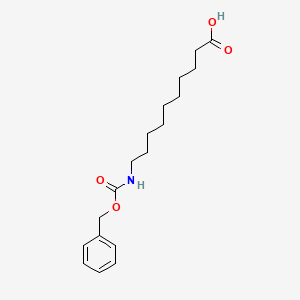

10-(Cbz-amino)decanoic acid

CAS No.:

Cat. No.: VC13624277

Molecular Formula: C18H27NO4

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27NO4 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 10-(phenylmethoxycarbonylamino)decanoic acid |

| Standard InChI | InChI=1S/C18H27NO4/c20-17(21)13-9-4-2-1-3-5-10-14-19-18(22)23-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,22)(H,20,21) |

| Standard InChI Key | SPZYWRAMTIKTLK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O |

Introduction

Chemical Structure and Molecular Properties

10-(Cbz-amino)decanoic acid is characterized by a 10-carbon aliphatic chain terminating in a carboxylic acid group and an amine protected by a Cbz group. The molecular weight of 321.4 g/mol and the SMILES notation reflect its bifunctional design . The Cbz group () shields the amine from unwanted nucleophilic reactions during peptide elongation, while the carboxylic acid enables covalent bonding via amidation or esterification.

Key identifiers include:

-

IUPAC Name: 10-[(Benzyloxycarbonyl)amino]decanoic acid

-

Synonym: 10-(Carbobenzyloxy-amino)decanoic acid

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.4 g/mol | |

| Melting Point | 160–172°C (decomposition) | |

| Solubility | Organic solvents (DMF, DMSO) |

The compound’s amphiphilic nature, derived from its hydrophobic Cbz group and hydrophilic carboxylic acid, influences its solubility profile and self-assembly behavior in aqueous environments.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 10-(Cbz-amino)decanoic acid typically involves sequential protection and coupling reactions:

-

Amine Protection: The primary amine of 10-aminodecanoic acid () is protected with a Cbz group using benzyl chloroformate () in the presence of a base like triethylamine .

-

Carboxylic Acid Activation: The terminal carboxylic acid is either left unprotected for subsequent conjugation or activated using coupling reagents such as HBTU or TBTU .

A representative reaction scheme is:

Optimization Challenges

-

Purity Control: Residual solvents (e.g., acetonitrile) and unreacted starting materials necessitate repeated crystallizations or chromatographic purification .

-

Scale-Up Limitations: Prolonged heating during large-scale synthesis risks decomposition, prompting the use of mixed solvents (acetonitrile/water) to enhance solubility .

Applications in Peptide Science and Bioconjugation

Peptide Synthesis

The compound’s decanoic acid spacer introduces flexibility between peptide domains, reducing steric hindrance in folded structures. For example, in solid-phase peptide synthesis (SPPS), the Cbz group is selectively removed via hydrogenolysis () to expose the amine for further coupling .

Drug Delivery Systems

10-(Cbz-amino)decanoic acid serves as a linker in antibody-drug conjugates (ADCs). The carboxylic acid forms stable amide bonds with lysine residues on antibodies, while the Cbz-protected amine allows controlled drug release under physiological conditions.

Table 2: Bioconjugation Applications

| Application | Mechanism | Outcome |

|---|---|---|

| ADC Construction | Amide bond formation | Targeted cytotoxicity |

| Biosensor Functionalization | Carbodiimide coupling | Enhanced ligand density |

Comparative Analysis with Related Compounds

Cbz vs. Boc/Fmoc Protecting Groups

-

Cbz Group: Removed via hydrogenolysis; stable under acidic conditions .

-

Boc Group: Cleaved by trifluoroacetic acid (TFA); incompatible with acid-labile substrates .

-

Fmoc Group: Base-labile (piperidine); preferred for SPPS due to orthogonality .

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume